molecular formula C12H21NO4 B2392209 3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid CAS No. 2089257-86-1

3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid

Cat. No.: B2392209
CAS No.: 2089257-86-1
M. Wt: 243.303
InChI Key: SPXZQBLVCSTGMD-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone modified with a tert-butoxycarbonyl (Boc)-protected amino group and a cyclopropylmethyl substituent. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent undesired reactions during coupling steps. The cyclopropylmethyl group introduces unique steric and electronic properties due to the strained cyclopropane ring, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(7-6-10(14)15)8-9-4-5-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXZQBLVCSTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-86-1
Record name 3-{[(tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid typically involves the protection of the amino group followed by the introduction of the cyclopropylmethyl group. The process may include steps such as:

    Protection of the amino group: Using a protecting group like tert-butoxycarbonyl (BOC) to prevent unwanted reactions.

    Alkylation: Introducing the cyclopropylmethyl group through an alkylation reaction.

    Deprotection: Removing the protecting group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • **Sub

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 1049155-76-1, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a cyclopropylmethyl moiety, which may influence its biological interactions and therapeutic applications.

  • Molecular Formula : C₁₈H₃₅N₂O₄
  • Molecular Weight : 345.49 g/mol
  • Structure : The compound features a propanoic acid backbone with an amino group substituted by a cyclopropylmethyl group and a tert-butoxycarbonyl group, which serves as a protective group for the amine.

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to 3-{(Tert-butoxy)carbonylamino}propanoic acid. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells.

  • Case Study : A derivative of 3-{(Tert-butoxy)carbonylamino}propanoic acid was tested in vitro, revealing a reduction in A549 cell viability by approximately 50% at certain concentrations, indicating significant anticancer activity .

Antioxidant Activity

The antioxidant properties of this compound class have also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

  • Research Findings : In DPPH radical scavenging assays, compounds structurally related to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibited varying degrees of antioxidant activity. Some derivatives showed potent scavenging capabilities comparable to well-known antioxidants like ascorbic acid .

The biological activities of 3-{(Tert-butoxy)carbonylamino}propanoic acid derivatives can be attributed to their ability to interact with specific cellular targets:

  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce ROS levels, thereby protecting cells from oxidative damage.

Data Table

PropertyValue
Molecular FormulaC₁₈H₃₅N₂O₄
Molecular Weight345.49 g/mol
CAS Number1049155-76-1
Anticancer ActivityIC50 ~ 50% reduction in A549 cells
Antioxidant ActivityDPPH scavenging comparable to ascorbic acid

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s key differentiator is its cyclopropylmethyl substituent. Comparisons with analogs include:

  • 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (): Substituent: Methyl group at the 2-position. Molecular Weight: 203.24 g/mol. Impact: The methyl group enhances lipophilicity compared to unsubstituted analogs but lacks the steric hindrance and electronic effects of cyclopropane.
  • (3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid (): Substituent: Cyclohexyl group at the 3-position. Molecular Weight: 271.36 g/mol.

The cyclopropylmethyl group in the target compound likely balances moderate steric bulk (smaller than cyclohexyl) with enhanced ring strain, which can affect conformational flexibility and intermolecular interactions.

Acid-Base Behavior and pKa Trends

While pKa data for the target compound are unavailable, provides values for related aminopropanoic acids:

  • 3-Aminopropanoic acid: pKa1 = 3.55, pKa2 = 10.24 (carboxylic acid and amine groups, respectively) .
  • Boc-protected analogs: The Boc group typically lowers the amine’s basicity (higher pKa) due to electron withdrawal, shifting protonation equilibria. For example, in 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, the amine pKa is expected to rise above 8.0, similar to other Boc-protected amines.

The cyclopropylmethyl group may further modulate acidity via inductive effects, though experimental validation is required.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituent Key Properties (Inferred)
3-{(Tert-butoxy)carbonylamino}propanoic acid ~229.3* Cyclopropylmethyl Moderate lipophilicity, strained ring
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 203.24 Methyl Lower steric hindrance, higher solubility
(3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid 271.36 Cyclohexyl High steric bulk, low aqueous solubility

*Estimated based on structural similarity to and .

Research Implications and Limitations

  • Synthetic Utility : The cyclopropylmethyl group may enhance stability in acidic/basic conditions compared to methyl analogs, making it suitable for targeted drug delivery systems.
  • Biological Relevance : Cyclopropane’s strain energy could influence binding affinity in enzyme inhibition, a property explored in medicinal chemistry .
  • Data Gaps : Experimental pKa, solubility, and crystallinity data for the target compound are absent in the provided evidence, necessitating further study.

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